4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Catalog No.
S6636215
CAS No.
1326810-03-0
M.F
C17H20N2O6
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]d...

CAS Number

1326810-03-0

Product Name

4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

IUPAC Name

4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C17H20N2O6/c1-11-5-6-12(9-13(11)19(23)24)15(20)18-14(16(21)22)10-25-17(18)7-3-2-4-8-17/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,21,22)

InChI Key

DRHVDORVNHIZTL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O)[N+](=O)[O-]

4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a carboxylic acid functional group, a nitro group, and a benzoyl moiety, contributing to its potential applications in medicinal chemistry and pharmaceuticals. Its molecular formula is C17H20N2O6C_{17}H_{20}N_{2}O_{6} with a molecular weight of approximately 348.36 g/mol .

The reactivity of 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be attributed to the presence of several functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and decarboxylation.
  • Nitro Group: The nitro group can participate in reduction reactions, leading to the formation of amino derivatives.
  • Benzoyl Moiety: This structure may engage in electrophilic aromatic substitution reactions.

These reactions are essential for modifying the compound for various applications in pharmaceuticals and agrochemicals.

Preliminary studies suggest that 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Antitumor Properties: Initial screenings indicate cytotoxic effects on cancer cell lines.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves several steps:

  • Formation of the Spirocyclic Structure: This may involve cyclization reactions between appropriate precursors.
  • Introduction of the Benzoyl Group: Achieved through acylation reactions using benzoyl chloride or similar reagents.
  • Nitro Group Introduction: Performed via nitration of the benzoyl precursor.

Each step requires careful optimization to yield high purity and yield of the target compound .

The potential applications of 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include:

  • Pharmaceuticals: As a lead compound for drug development targeting bacterial infections or tumors.
  • Research Reagents: Utilized in laboratory settings for various chemical syntheses and biological assays.

Research into its efficacy and safety profiles is ongoing to establish its practical applications.

Interaction studies are crucial for understanding how 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets.
  • In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Such studies help determine the therapeutic index and optimize dosage regimens .

Several compounds share structural similarities with 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, highlighting its uniqueness due to complex functionalization:

Compound NameMolecular FormulaKey Features
8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidC17H20N2O6C_{17}H_{20}N_{2}O_{6}Contains methyl instead of tert-butyl; different nitrogen count .
8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decaneC20H25ClN2O6C_{20}H_{25}ClN_{2}O_{6}Features a chloro group; more complex structure .
8-tert-butyl-4-(2-chloro-nitrobenzoyl)-1-oza-spiro[4.5]decaneC20H25ClN2O6C_{20}H_{25}ClN_{2}O_{6}Similar spirocyclic framework but with different substituents .

These compounds illustrate the unique properties of 4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid due to its specific functional groups and potential for diverse biological activity compared to simpler analogs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

348.13213636 g/mol

Monoisotopic Mass

348.13213636 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-11-23

Explore Compound Types